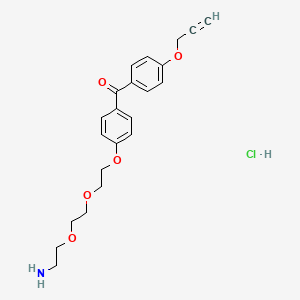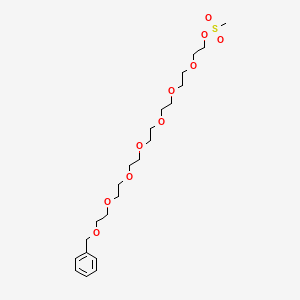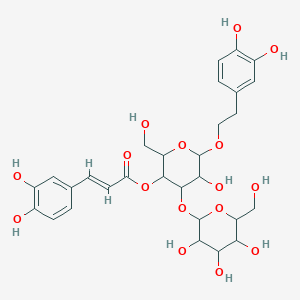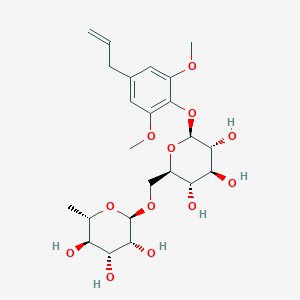
(4-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone hydrochloride is a trifunctional building block used in chemical probe synthesis. This compound contains a light-activated benzophenone, an alkyne tag, and an amine synthetic handle, making it a versatile tool in chemical biology experiments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone hydrochloride involves multiple steps. The key steps include the formation of the benzophenone core, the attachment of the alkyne and amine groups, and the final hydrochloride salt formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzophenone core can be oxidized to form different derivatives.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products .
Major Products
Major products formed from these reactions include various benzophenone derivatives, alkyne-reduced compounds, and substituted amine derivatives .
Applications De Recherche Scientifique
(4-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for synthesizing complex molecules and chemical probes.
Biology: For studying protein interactions and cellular processes using photoaffinity labeling.
Medicine: In drug discovery and development for identifying molecular targets and pathways.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The compound exerts its effects through UV light-induced covalent modification of biological targets. The benzophenone core absorbs UV light, generating a reactive species that forms covalent bonds with nearby molecules. The alkyne tag allows for further functionalization, while the amine handle facilitates attachment to ligands or pharmacophores .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- Hydroxyl di-benzophenone (PEG)3 alkyne
- Amino-PEG4-alkyne
Uniqueness
Compared to similar compounds, (4-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone hydrochloride offers a unique combination of a light-activated benzophenone, an alkyne tag, and an amine handle. This trifunctional nature enhances its versatility and effectiveness in chemical biology experiments .
Propriétés
Formule moléculaire |
C22H26ClNO5 |
|---|---|
Poids moléculaire |
419.9 g/mol |
Nom IUPAC |
[4-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]phenyl]-(4-prop-2-ynoxyphenyl)methanone;hydrochloride |
InChI |
InChI=1S/C22H25NO5.ClH/c1-2-12-27-20-7-3-18(4-8-20)22(24)19-5-9-21(10-6-19)28-17-16-26-15-14-25-13-11-23;/h1,3-10H,11-17,23H2;1H |
Clé InChI |
UHKZPTZAXVJWMN-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCOCCOCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate](/img/structure/B11936042.png)

![8,20-dibromo-12,12,24,24-tetrakis(4-octylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B11936069.png)



![(3R)-3-cyclopropyl-3-[3-[[3-(5,5-dimethylcyclopenten-1-yl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]phenyl]propanoic acid](/img/structure/B11936084.png)
![[(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936089.png)
![3-[(1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl)-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B11936103.png)


![2-[2,2-Dimethyl-7-oxo-6(S)-[3-phenyl-2(S)-sulfanylpropanamido]hexahydro-1H-azepin-1-yl]acetic acid](/img/structure/B11936120.png)


